

# Application Note: Analysis of Apoptosis Induced by ARRY-380 (Tucatinib) Using Flow Cytometry

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## Compound of Interest

Compound Name: Arry-380

Cat. No.: B605589

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## Introduction

**ARRY-380**, also known as tucatinib, is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of the Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression of HER2 is a key driver in a significant subset of breast cancers and other solid tumors, leading to increased cell proliferation and survival.[2] **ARRY-380** functions by binding to the intracellular kinase domain of HER2, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways.[2][3] This inhibition of pro-survival signaling ultimately leads to the induction of apoptosis, or programmed cell death, in HER2-driven cancer cells.[2][4]

This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by **ARRY-380** in HER2-positive breast cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

## Principle of the Assay

Flow cytometry is a powerful technique for the rapid, multi-parametric analysis of single cells. The Annexin V/PI dual-staining method is a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Annexin V:** This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early

stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.

- Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact plasma membranes. It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised, intercalating with DNA to emit a strong red fluorescence.

This dual-staining approach allows for the categorization of cell populations:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.

## Data Presentation

The following table summarizes the quantitative analysis of apoptosis induced by **ARRY-380** in various HER2-positive breast cancer cell lines after 72 hours of treatment. Data was acquired by flow cytometry using Annexin V/PI staining.

Cell Line	ARRY-380 Concentration	% Apoptotic Cells (Annexin V+)	Reference
BT474	Control (0 nM)	9 ± 2%	<a href="#">[5]</a>
50 nM	Significantly Increased	<a href="#">[5]</a>	
100 nM	62 ± 5%	<a href="#">[5]</a>	
ZR7530	Control (0 nM)	14 ± 3%	<a href="#">[5]</a>
50 nM	Significantly Increased	<a href="#">[5]</a>	
100 nM	62 ± 6%	<a href="#">[5]</a>	
HCC1954	Control (0 nM)	24 ± 6%	<a href="#">[5]</a>
1 µM	Significantly Increased	<a href="#">[5]</a>	
10 µM	37 ± 9%	<a href="#">[5]</a>	

Note: The term "Significantly Increased" indicates a statistically significant ( $p \leq 0.05$ ) increase in the apoptotic fraction compared to the control group as reported in the source, without a specific percentage provided at that concentration.[\[5\]](#)

## Experimental Protocols

### Materials and Reagents

- HER2-positive breast cancer cell lines (e.g., BT474, ZR7530, HCC1954)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **ARRY-380** (Tucatinib)
- Dimethyl sulfoxide (DMSO) for dissolving **ARRY-380**
- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer
- Microcentrifuge tubes
- Cell culture plates and flasks

## Cell Culture and Treatment

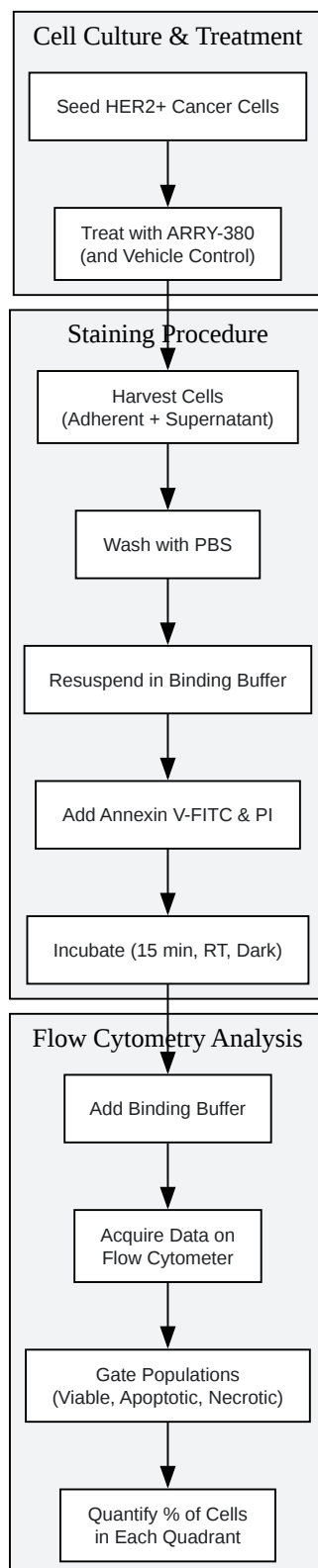
- Culture HER2-positive breast cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
- Prepare a stock solution of **ARRY-380** in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration of DMSO as the highest **ARRY-380** concentration.
- Treat the cells with the various concentrations of **ARRY-380** and the vehicle control for the desired time period (e.g., 72 hours).

## Annexin V/PI Staining and Flow Cytometry Analysis

- Cell Harvesting:
  - Carefully collect the culture medium, which may contain floating apoptotic cells, into a 15 mL conical tube.
  - Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
  - Combine the detached cells with the collected culture medium.
- Cell Washing:

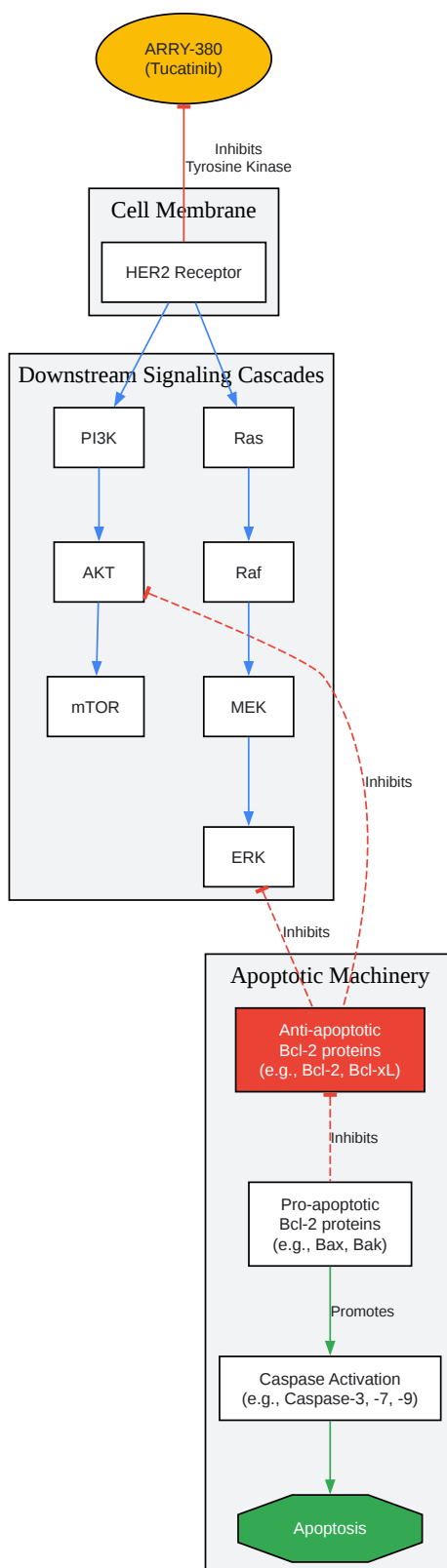
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining:
  - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
  - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately  $1 \times 10^6$  cells/mL.
  - Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to the cell suspension.
  - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Acquisition:
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube immediately before analysis.
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Set up compensation using single-stained controls (Annexin V-FITC only and PI only) to correct for spectral overlap.
  - Acquire data for at least 10,000 events per sample.
- Data Analysis:
  - Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
  - Set up quadrants to delineate the four populations: viable (lower left, Annexin V-/PI-), early apoptotic (lower right, Annexin V+/PI-), late apoptotic/necrotic (upper right, Annexin V+/PI+), and necrotic (upper left, Annexin V-/PI+).
  - Calculate the percentage of cells in each quadrant. The total apoptotic population is the sum of the early and late apoptotic populations.

## Visualizations



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Caption: Experimental workflow for analyzing **ARRY-380** induced apoptosis.



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Caption: **ARRY-380** mechanism of action leading to apoptosis.

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